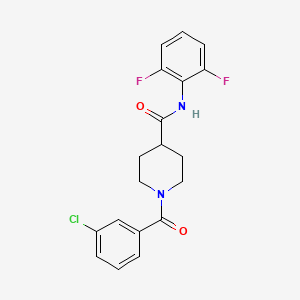![molecular formula C20H28N6O2S B4065816 [(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone](/img/structure/B4065816.png)
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone
概要
説明
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is a complex organic compound that features a morpholine ring, a pyrazole ring, and an imidazo[2,1-b][1,3]thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and formic acid. The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones. The imidazo[2,1-b][1,3]thiazole ring can be prepared by the cyclization of thioamides with α-halo ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
化学反応の分析
Types of Reactions
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and imidazo[2,1-b][1,3]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including antileishmanial and antimalarial activities.
Industry: Utilized in the preparation of microporous materials.
作用機序
The mechanism of action of [(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit key enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine: A simpler compound with a similar morpholine ring structure.
Imidazole-containing compounds: These compounds share the imidazole ring and have been studied for their therapeutic potential.
Uniqueness
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone is unique due to its combination of three distinct ring systems, which confer a range of chemical reactivity and potential biological activities. This makes it a versatile compound for various research and industrial applications.
特性
IUPAC Name |
[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[5-[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl-methylamino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2S/c1-12-8-25(9-13(2)28-12)19(27)18-17(26-6-7-29-20(26)21-18)11-24(5)10-16-14(3)22-23-15(16)4/h6-7,12-13H,8-11H2,1-5H3,(H,22,23)/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHKXXCVHJHKRB-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(N3C=CSC3=N2)CN(C)CC4=C(NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)C2=C(N3C=CSC3=N2)CN(C)CC4=C(NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine](/img/structure/B4065733.png)
![3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4065745.png)
![5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4065753.png)
![4-[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]-2-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4065761.png)
![N-(4-bromophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065770.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4065778.png)

![METHYL 5-CYANO-4-(4-METHOXYPHENYL)-6-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4065803.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)
![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride](/img/structure/B4065812.png)
![N-[1-(4,5-Dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide](/img/structure/B4065818.png)
![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)
![2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4065830.png)
![6-((3-(Dimethylamino)propyl)amino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4065833.png)
